molecular formula C28H35N5O7S B11415552 N-[(1Z)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxoprop-1-en-2-yl]-3,4-dimethoxybenzamide

N-[(1Z)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxoprop-1-en-2-yl]-3,4-dimethoxybenzamide

Cat. No.: B11415552
M. Wt: 585.7 g/mol
InChI Key: SETSEABWUPBDRG-QJOMJCCJSA-N
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Description

(2Z)-2-[(3,4-DIMETHOXYPHENYL)FORMAMIDO]-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-N-[2-(MORPHOLIN-4-YL)ETHYL]PROP-2-ENAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3,4-DIMETHOXYPHENYL)FORMAMIDO]-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-N-[2-(MORPHOLIN-4-YL)ETHYL]PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core indole structure, followed by the introduction of the dimethylsulfamoyl group. Subsequent steps involve the formation of the enamide linkage and the attachment of the morpholine and dimethoxyphenyl groups. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. Purification methods like chromatography and crystallization are crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3,4-DIMETHOXYPHENYL)FORMAMIDO]-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-N-[2-(MORPHOLIN-4-YL)ETHYL]PROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(2Z)-2-[(3,4-DIMETHOXYPHENYL)FORMAMIDO]-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-N-[2-(MORPHOLIN-4-YL)ETHYL]PROP-2-ENAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3,4-DIMETHOXYPHENYL)FORMAMIDO]-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-N-[2-(MORPHOLIN-4-YL)ETHYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-[(3,4-DIMETHOXYPHENYL)FORMAMIDO]-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-N-[2-(MORPHOLIN-4-YL)ETHYL]PROP-2-ENAMIDE is unique due to its complex structure and the presence of multiple functional groups, which confer diverse chemical reactivity and potential biological activities. Its combination of indole, morpholine, and dimethoxyphenyl groups distinguishes it from simpler compounds like dichloroaniline and caffeine.

Properties

Molecular Formula

C28H35N5O7S

Molecular Weight

585.7 g/mol

IUPAC Name

N-[(Z)-1-[1-(dimethylsulfamoyl)indol-3-yl]-3-(2-morpholin-4-ylethylamino)-3-oxoprop-1-en-2-yl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C28H35N5O7S/c1-31(2)41(36,37)33-19-21(22-7-5-6-8-24(22)33)17-23(28(35)29-11-12-32-13-15-40-16-14-32)30-27(34)20-9-10-25(38-3)26(18-20)39-4/h5-10,17-19H,11-16H2,1-4H3,(H,29,35)(H,30,34)/b23-17-

InChI Key

SETSEABWUPBDRG-QJOMJCCJSA-N

Isomeric SMILES

CN(C)S(=O)(=O)N1C=C(C2=CC=CC=C21)/C=C(/C(=O)NCCN3CCOCC3)\NC(=O)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CN(C)S(=O)(=O)N1C=C(C2=CC=CC=C21)C=C(C(=O)NCCN3CCOCC3)NC(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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